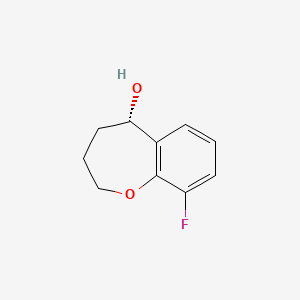
3-(2-Bromoethyl)thietane 1,1-dioxide
Übersicht
Beschreibung
3-(2-Bromoethyl)thietane 1,1-dioxide, also known as BTE, is a heterocyclic organic compound. It has a molecular formula of C5H9BrO2S . This compound has gained much interest in scientific research and industry for its unique properties and potential applications.
Synthesis Analysis
3-Substituted Thietane-1,1-Dioxides, such as 3-(2-Bromoethyl)thietane 1,1-dioxide, were synthesized by reacting 3,5-dibromo-1- (1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The 5-aryloxy- and 5-arenesulfonyl-3-bromo-1- (1,1-dioxothietan-3-yl)-1,2,4-triazoles were synthesized via oxidation by H2O2 of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings .Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethyl)thietane 1,1-dioxide is represented by the formula C5H9BrO2S . It has an average mass of 213.093 Da and a monoisotopic mass of 211.950653 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Antidepressant Agents
3-(2-Bromoethyl)thietane 1,1-dioxide has been utilized in the synthesis of compounds with potential antidepressant activity. By reacting with sodium phenolates and thiophenolate, derivatives of thietane-1,1-dioxide have been synthesized that exhibit antidepressant properties comparable to imipramine .
Pharmacokinetic and Toxicological Prediction
The compound has been used in in silico studies to predict pharmacokinetic and toxicological properties. This includes assessing the risk of mutagenicity, tumorigenicity, irritation, reproductive toxicity, and compliance with Lipinski’s rule of five .
Development of Psychotropic Agents
Given the increasing incidence of psychiatric and behavioral disturbances, 3-(2-Bromoethyl)thietane 1,1-dioxide serves as a crucial intermediate in the development of new psychotropic agents, particularly those targeting depressive disorders .
Drug Design and Discovery
The compound’s structure can be used as a scaffold in drug design, aiding in the discovery of new therapeutic agents with improved efficacy and safety profiles.
Each application leverages the unique chemical properties of 3-(2-Bromoethyl)thietane 1,1-dioxide, demonstrating its versatility in scientific research. The compound’s role in synthesizing antidepressants and predicting pharmacokinetic and toxicological properties are particularly notable, reflecting its potential in advancing medical science .
Eigenschaften
IUPAC Name |
3-(2-bromoethyl)thietane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUJUMUTXFSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)thietane 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



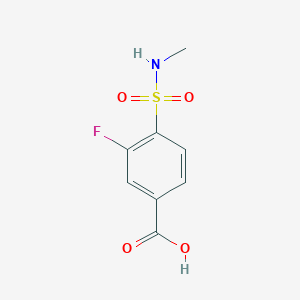
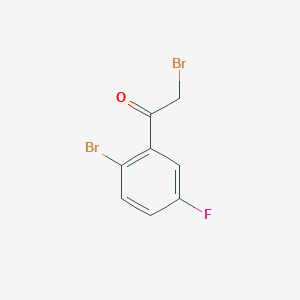
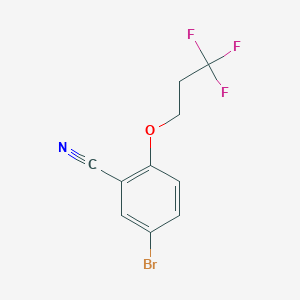

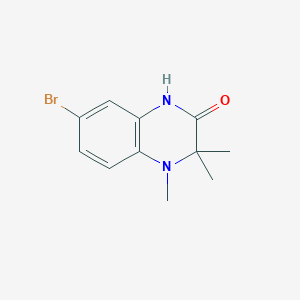
amine](/img/structure/B1450420.png)
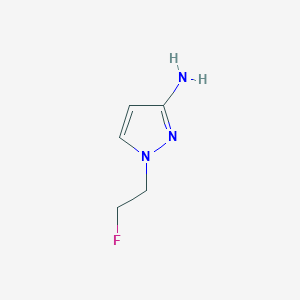
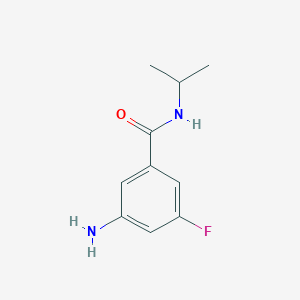
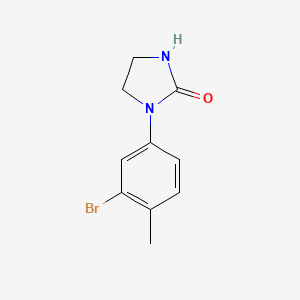
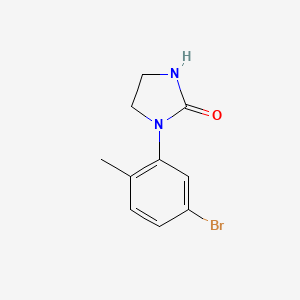
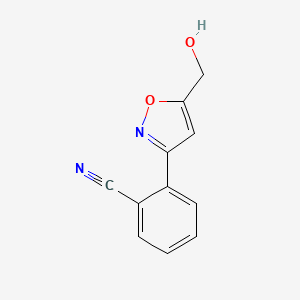
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)
